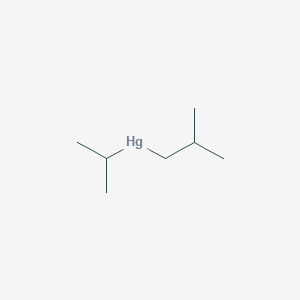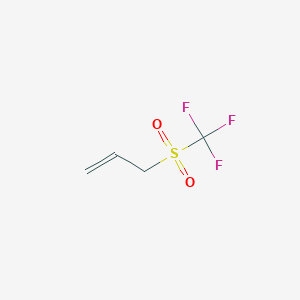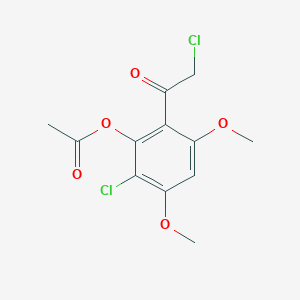
2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate is an organic compound with a complex structure that includes chloro, acetyl, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate typically involves multiple steps. One common method starts with the chlorination of 3,5-dimethoxyphenol to introduce the chloro groups. This is followed by acetylation using chloroacetyl chloride in the presence of a base such as pyridine to form the chloroacetyl derivative. Finally, the acetylation of the phenolic hydroxyl group with acetic anhydride yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives.
Hydrolysis: Formation of phenolic and carboxylic acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced analogs.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate involves its interaction with various molecular targets. The chloro and acetyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or modification of proteins. The methoxy groups may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetyl chloride: Shares the chloroacetyl functional group but lacks the methoxy and phenyl acetate groups.
3,5-Dimethoxyphenyl acetate: Similar structure but without the chloro and chloroacetyl groups.
Eigenschaften
CAS-Nummer |
72565-71-0 |
|---|---|
Molekularformel |
C12H12Cl2O5 |
Molekulargewicht |
307.12 g/mol |
IUPAC-Name |
[2-chloro-6-(2-chloroacetyl)-3,5-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C12H12Cl2O5/c1-6(15)19-12-10(7(16)5-13)8(17-2)4-9(18-3)11(12)14/h4H,5H2,1-3H3 |
InChI-Schlüssel |
WHHQPPWENMBXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=CC(=C1Cl)OC)OC)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)

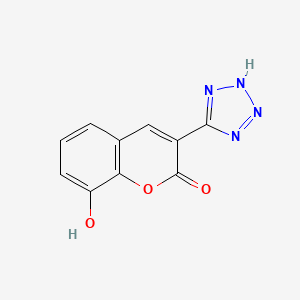

![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)
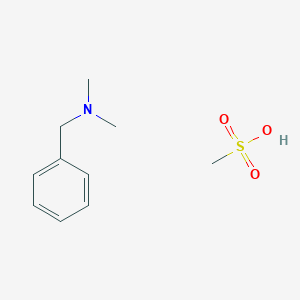
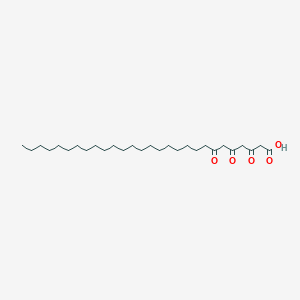
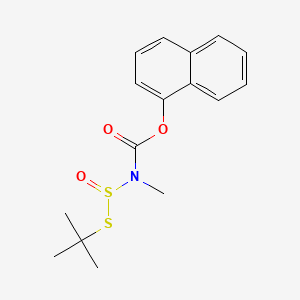
![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)


